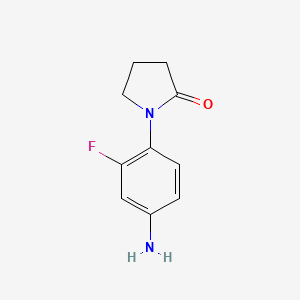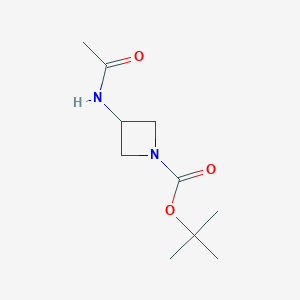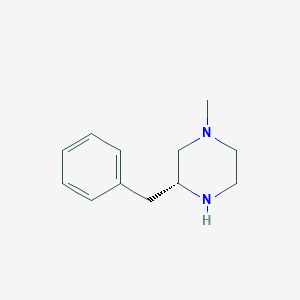![molecular formula C10H18N4 B1524506 1-[3-(ピロリジン-1-イル)プロピル]-1H-ピラゾール-3-アミン CAS No. 1249320-61-3](/img/structure/B1524506.png)
1-[3-(ピロリジン-1-イル)プロピル]-1H-ピラゾール-3-アミン
説明
“1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 1249320-61-3 . It has a molecular weight of 194.28 . The compound is part of the class of organic compounds known as alpha amino acid amides .
Molecular Structure Analysis
The molecular structure of “1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine” includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine” are not available, it’s worth noting that pyrrolidine derivatives are often involved in various chemical reactions. For instance, they can undergo ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .科学的研究の応用
創薬と開発
この化合物の中心構造であるピロリジン環は、医薬品化学においてヒトの病気の治療薬を開発するために広く使用されています。 その飽和した性質により、sp3混成のため、ファーマコフォア空間を効率的に探索することができ、分子の立体化学に寄与し、三次元的な網羅性を高めます 。この化合物は、標的選択性と多様な生物学的プロファイルを備えた新しい薬剤の設計において重要な役割を果たす可能性があります。
生物活性調節
ピロリジン環の立体的な要因は、生物活性を影響を与えます。 置換基の空間的な方向の違いは、エナンチオ選択的なタンパク質への結合モードの違いにより、薬物候補の生物学的プロファイルを変化させる可能性があります 。この化合物に関する研究は、治療効果のための生物活性を調節するための新しい方法を発見する可能性があります。
抗菌剤用途
ピロリジン誘導体は、有意な抗菌性を示します。 問題の化合物は、さまざまな感染症や病気を防ぐためにさまざまな誘導体に合成することができ、新しい抗菌剤の開発につながる可能性があります 。
抗がん剤研究
ピロリジン骨格は、しばしば抗がん剤の合成に使用されます。 この化合物の誘導体は、さまざまな癌の種類に対する有効性を調査することができ、腫瘍学の分野に貢献します 。
抗炎症剤
ピロリジン誘導体の抗炎症活性は、新しい抗炎症薬の開発に適した候補となります。 この化合物に関する研究は、炎症性疾患の新しい治療法につながる可能性があります 。
神経薬理学
この化合物は、既知の神経活性物質と構造的に類似しているため、神経経路を標的とする薬剤の設計に使用することができます。 これには、神経変性疾患の潜在的な治療法と認知増強剤が含まれます 。
代謝性疾患の治療
ピロリジン誘導体は、代謝性疾患の治療に有望であることが示されています。 この化合物は、代謝経路への影響を調べることができ、糖尿病などの疾患に対する新しい治療法につながる可能性があります 。
エナンチオ選択的合成
ピロリジン環の立体異性体は、より効果的で副作用のない医薬品を製造するために不可欠なエナンチオ選択的合成を可能にします。 この化合物に関する研究は、エナンチオ選択的薬剤の開発を促進する可能性があります 。
将来の方向性
作用機序
- The compound’s sp³-hybridized nitrogen atoms allow efficient exploration of the pharmacophore space .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
- Information on absorption is not available. Data regarding the volume of distribution is lacking. No details on protein binding are currently accessible .
生化学分析
Biochemical Properties
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as prolyl endopeptidase, which is involved in the hydrolysis of peptide bonds on the C-terminal side of prolyl residues . The compound’s interaction with this enzyme suggests potential applications in modulating proteolytic activity. Additionally, 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine may interact with other proteins and receptors, influencing their activity and function.
Cellular Effects
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with prolyl endopeptidase can impact the regulation of peptide hormones and neuropeptides, thereby affecting cell signaling pathways . Furthermore, 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine may alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of prolyl endopeptidase, inhibiting its activity and preventing the hydrolysis of peptide bonds . This inhibition can lead to an accumulation of specific peptides, which may subsequently influence various physiological processes. Additionally, 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine may interact with other enzymes and receptors, modulating their activity and affecting downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound can lead to sustained inhibition of prolyl endopeptidase, resulting in prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and influencing metabolic pathways. At higher doses, it may cause toxic or adverse effects, such as disruption of normal cellular functions and induction of oxidative stress . Threshold effects have been observed, where a specific dosage range produces optimal biochemical responses without causing significant toxicity.
Metabolic Pathways
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with prolyl endopeptidase can influence the metabolism of peptide hormones and neuropeptides, affecting their levels and activity . Additionally, 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine may modulate other metabolic pathways by interacting with key enzymes and regulatory proteins.
Transport and Distribution
The transport and distribution of 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical effects and overall activity.
Subcellular Localization
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its presence in specific subcellular locations can modulate local enzyme activity and influence cellular processes.
特性
IUPAC Name |
1-(3-pyrrolidin-1-ylpropyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c11-10-4-9-14(12-10)8-3-7-13-5-1-2-6-13/h4,9H,1-3,5-8H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIIOALGIBENKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


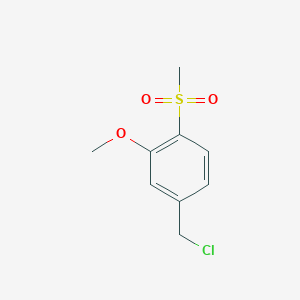
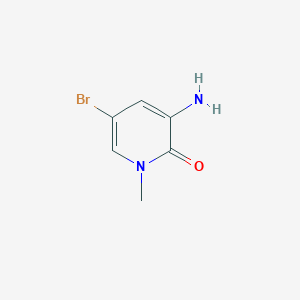
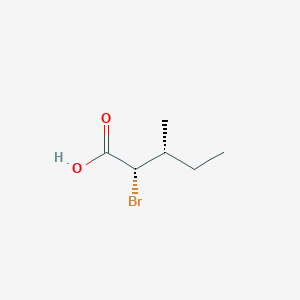
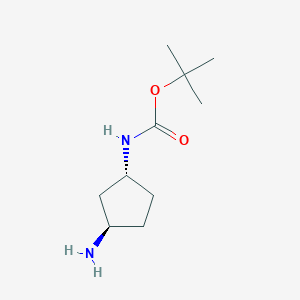


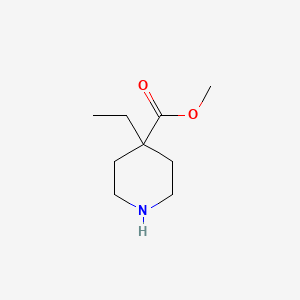
![7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B1524435.png)
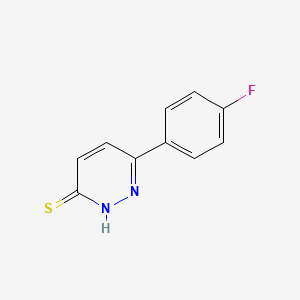
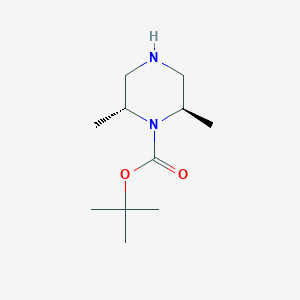
![4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid](/img/structure/B1524441.png)
